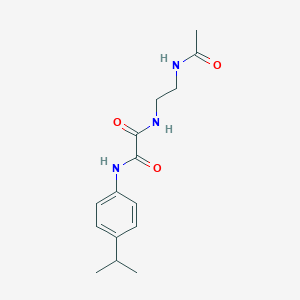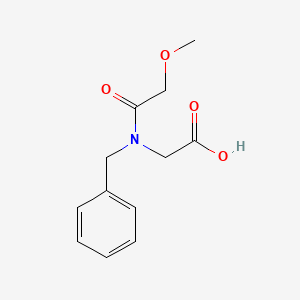
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide, also known as APX-3330, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the redox signaling enzyme APE1/Ref-1, which plays a crucial role in DNA repair and transcriptional regulation. APX-3330 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
作用机制
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide is a potent inhibitor of the redox signaling enzyme APE1/Ref-1. This enzyme plays a crucial role in DNA repair and transcriptional regulation by modulating the activity of several transcription factors, including NF-κB and HIF-1α. By inhibiting APE1/Ref-1, this compound disrupts the redox signaling pathway, leading to decreased activation of these transcription factors and reduced inflammation, cancer cell growth, and oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function.
实验室实验的优点和局限性
One advantage of using N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide in lab experiments is its potent inhibitory activity against APE1/Ref-1, which makes it a useful tool for studying the redox signaling pathway. Another advantage is its broad range of therapeutic applications, which makes it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of APE1/Ref-1, which could have improved efficacy and reduced toxicity compared to this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the redox signaling pathway.
合成方法
The synthesis of N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide involves several steps, including the reaction of 4-isopropylbenzaldehyde with ethyl acetoacetate to form 4-isopropylphenyl-2-buten-1-one. This compound is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently converted to the oxamide using acetic anhydride and triethylamine. The final product is obtained after purification by column chromatography.
科学研究应用
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer effects by inhibiting the growth and survival of cancer cells. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10(2)12-4-6-13(7-5-12)18-15(21)14(20)17-9-8-16-11(3)19/h4-7,10H,8-9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUVFRKTPUKTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B6635939.png)
![2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B6635942.png)
![1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)

![1-[2-[(2,4-Dimethylphenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635976.png)
![2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid](/img/structure/B6635984.png)


![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)

![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)